molecular formula C16H24FNO B11988430 N-(4-fluorophenyl)decanamide

N-(4-fluorophenyl)decanamide

Cat. No.: B11988430
M. Wt: 265.37 g/mol
InChI Key: UWOPRMDQKXWSML-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)decanamide is a fluorinated aromatic amide compound characterized by a decanamide backbone linked to a 4-fluorophenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and metabolic stability, making it relevant in pharmaceutical and chemical synthesis research. Its applications span enzyme inhibition studies, radiopharmaceutical development, and as a precursor for synthesizing derivatives with tailored biological activities .

Properties

Molecular Formula

C16H24FNO

Molecular Weight

265.37 g/mol

IUPAC Name

N-(4-fluorophenyl)decanamide

InChI

InChI=1S/C16H24FNO/c1-2-3-4-5-6-7-8-9-16(19)18-15-12-10-14(17)11-13-15/h10-13H,2-9H2,1H3,(H,18,19)

InChI Key

UWOPRMDQKXWSML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)decanamide typically involves the reaction of 4-fluoroaniline with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-fluoroaniline+decanoyl chlorideThis compound+HCl\text{4-fluoroaniline} + \text{decanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-fluoroaniline+decanoyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)decanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Comparison with Similar Compounds

Metabolic Stability: Amide vs. Sulfonamide Derivatives

A critical distinction arises when comparing N-(4-fluorophenyl)decanamide to sulfonamide analogues. Studies demonstrate that substituting the amide bond with a sulfonamide group significantly enhances metabolic stability. For example:

  • N-(4-Fluorophenyl)-fluoroacetanilide (amide) retained only 20% integrity after 120 minutes in pig liver esterase assays.
  • N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide (sulfonamide) retained 95% integrity under identical conditions .

Table 1: Metabolic Stability of Amide vs. Sulfonamide Derivatives

Compound Type % Remaining After 120 Min Reference
Amide (N-(4-fluorophenyl)-fluoroacetanilide) 20%
Sulfonamide (N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide) 95%

This stark contrast highlights the sulfonamide group’s resistance to enzymatic hydrolysis, a valuable trait for improving drug half-life.

Table 2: IC50 Values of Halogen-Substituted Maleimides

Compound IC50 (μM) Reference
N-(4-Fluorophenyl)maleimide 5.18
N-(4-Iodophenyl)maleimide 4.34

Despite fluorine’s smaller size and higher electronegativity compared to iodine, both compounds exhibit comparable inhibition, suggesting that electronic effects (e.g., resonance withdrawal) dominate over steric factors in this context .

Solubility and Enzyme Affinity

Modifying the phenyl substituent can alter aqueous solubility and enzyme affinity. For instance:

  • N-(4-Nitrophenyl)decanamide (D-pNA) exhibits low solubility due to its nitro group.
  • Replacing the nitro group with a 6-methoxypyridin-3-yl moiety (as in N-(6-methoxypyridin-3-yl)octanamide, Oc-MAP ) increases aqueous solubility by ~3-fold and enhances fatty acid amide hydrolase (FAAH) affinity (8-fold higher specificity constant ) .

Table 3: Solubility and Enzyme Affinity of Decanamide Derivatives

Compound Aqueous Solubility FAAH Specificity Constant Reference
N-(4-Nitrophenyl)decanamide Low 1.0 (baseline)
N-(6-Methoxypyridin-3-yl)octanamide High 8.0

These findings underscore the importance of polar substituents in optimizing drug-like properties.

Structural Analogues with Modified Aromatic Groups

Comparing this compound to analogues with different aromatic substitutions reveals trends in synthesis and application:

  • N-(4-Ethoxyphenyl)decanamide : The ethoxy group (electron-donating) increases steric bulk but may reduce metabolic stability compared to the electron-withdrawing fluorine .
  • 2-Chloro-N-(4-fluorophenyl)acetamide : A shorter acyl chain (acetamide vs. decanamide) reduces lipophilicity, making it more suitable as a synthetic intermediate .

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